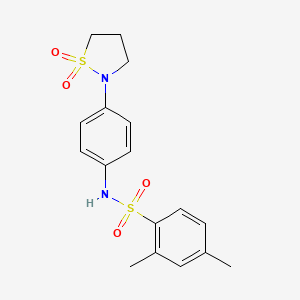

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a thiazolidine ring and a sulfonamide group

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-4-9-17(14(2)12-13)25(22,23)18-15-5-7-16(8-6-15)19-10-3-11-24(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNGHXPTHDXUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)aniline with 2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazolidine ring can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid

- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid

- 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, particularly focusing on its antimicrobial and antitumor properties.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl group and a 2,4-dimethyl group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base like triethylamine. This process is carried out in an organic solvent such as dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzyme activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), thus competing with it for the active site of dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, which is crucial for their growth and replication.

Antimicrobial Activity

Research indicates that sulfonamides have broad-spectrum antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The compound's effectiveness is comparable to traditional sulfonamides, making it a candidate for further development in treating bacterial infections .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Streptococcus pneumoniae | 20 µg/mL |

Antitumor Activity

In addition to its antimicrobial properties, recent studies have explored the antitumor potential of this compound. It has been tested against various cancer cell lines using both 2D and 3D cell culture methods. Results indicate promising cytotoxic effects on lung cancer cell lines such as A549 and HCC827.

Table 2: Cytotoxicity Against Lung Cancer Cell Lines

| Cell Line | IC50 (µM) - 2D Assay | IC50 (µM) - 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These findings suggest that the compound may inhibit tumor growth effectively while exhibiting lower toxicity towards normal cells .

Case Studies

A notable study evaluated the compound's effects in vivo using immunosuppressed rat models infected with Pneumocystis carinii. The results indicated significant efficacy at submicromolar dosages, highlighting its potential therapeutic applications for opportunistic infections in immunocompromised patients .

Q & A

Q. What are the established synthetic pathways for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with the preparation of the isothiazolidine ring via sulfur dioxide incorporation and oxidation. Subsequent steps include coupling with 2,4-dimethylbenzenesulfonamide using a base (e.g., triethylamine) in polar aprotic solvents (e.g., DMF). Key optimizations include:

- Temperature control (e.g., 0–5°C for nitro group reduction).

- Solvent selection to balance reactivity and solubility (e.g., dichloromethane for acylation).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : Confirms connectivity of the isothiazolidine ring (δ 3.5–4.5 ppm for S–CH2–N) and aromatic protons (δ 7.0–8.0 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 435.12).

- HPLC : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s preliminary biological activity assessed in antimicrobial or antiviral research?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

- Mechanistic studies : Competitive binding assays to evaluate folic acid pathway inhibition, analogous to sulfonamide-class antibiotics .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability without compromising purity?

- Design of Experiments (DoE) : Screen parameters like catalyst loading (e.g., Pd/C for reductions) and solvent ratios using response surface methodology.

- Continuous flow chemistry : Reduces side reactions in nitro group reduction by enhancing mixing and heat transfer .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Comparative assays : Standardize protocols (e.g., ATP-based viability assays vs. resazurin dye) to eliminate methodological variability.

- Structural analogs : Synthesize derivatives (e.g., halogen-substituted sulfonamides) to isolate structure-activity relationships (SAR) .

Q. How can chemical modifications enhance the compound’s bioavailability or target specificity?

- Nitro → amine reduction : Use H2/Pd-C to improve solubility for CNS penetration.

- PEGylation : Introduce polyethylene glycol chains to the sulfonamide group to prolong half-life.

- Click chemistry : Attach fluorescent probes (e.g., BODIPY) for cellular uptake tracking .

Q. What computational methods predict binding interactions with biological targets (e.g., enzymes or receptors)?

- Molecular docking (AutoDock Vina) : Screen against dihydrofolate reductase (DHFR) using crystal structures (PDB: 1DHF).

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns to identify critical residues (e.g., Leu28, Arg52) .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact experimental design?

- Stress testing : Incubate in PBS (pH 7.4) at 37°C for 72h; monitor degradation via LC-MS.

- Protection strategies : Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent sulfonamide oxidation .

Q. What methodologies address poor solubility in aqueous systems during formulation?

- Co-solvent systems : Combine DMSO (≤10%) with cyclodextrins (e.g., HP-β-CD) to enhance dissolution.

- Nanoemulsions : Prepare using high-pressure homogenization (e.g., 1500 bar) with soybean oil and Tween 80 .

Q. How can scaling up synthesis for in vivo studies mitigate batch-to-batch variability?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., sulfonamide coupling efficiency ≥90%) .

Notes

- Citations : Ensure all protocols comply with institutional safety guidelines for handling sulfonamides and isothiazolidines.

- Conflict of Interest : Disclose any use of commercial reagents (e.g., Pd-C catalysts) in publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.